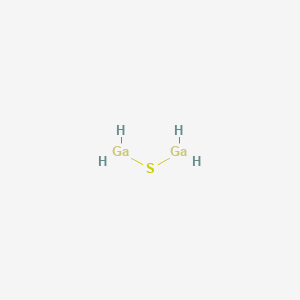

Digallium sulfide

Description

Properties

IUPAC Name |

gallanylsulfanylgallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.S.4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFGYPNKMPSJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S([GaH2])[GaH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12259-25-5 | |

| Record name | Digallium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis Methodologies for Digallium Sulfide

Bulk Crystal Growth Techniques

Bulk crystal growth is essential for obtaining large, high-quality single crystals necessary for fundamental property measurements and for use as substrates.

The Vertical Bridgman method is a melt-growth technique used for synthesizing Ga₂S₃ crystals. flybase.orgereztech.com In this process, a polycrystalline Ga₂S₃ charge is placed in a sealed ampoule, typically made of quartz, which has a conical tip. The ampoule is heated in a vertical furnace above the melting point of Ga₂S₃ (~1120 °C) and then slowly lowered through a temperature gradient. nih.gov Crystallization begins at the cooler, conical tip and progresses upward through the melt as the ampoule moves into the cooler zone of the furnace.

A significant challenge with this method is the occurrence of cracking in the grown crystals. flybase.orgfishersci.fi This is often attributed to a polymorphic phase transition that Ga₂S₃ undergoes during the cooling process. flybase.orgfishersci.fi For instance, a transition from a hexagonal or other high-temperature phase to a monoclinic structure at around 1000 °C can introduce stress and defects. nih.gov Due to this issue, alternative methods like chemical transport or melt-solution growth are sometimes suggested for producing higher quality, crack-free samples. flybase.orgfishersci.fi

Table 1: Vertical Bridgman Method Parameters for Ga₂S₃

| Parameter | Description | Reference |

| Apparatus | Vertical tube furnace with a temperature gradient | flybase.orgnih.gov |

| Crucible | Sealed quartz ampoule with a conical bottom | flybase.orgnih.gov |

| Starting Material | Polycrystalline Gallium(III) sulfide (B99878) (Ga₂S₃) | flybase.orgnih.gov |

| Melting Point | ~1120 °C | nih.gov |

| Key Challenge | Crystal cracking during post-growth cooling | flybase.orgfishersci.fi |

| Reason for Challenge | Polymorphic phase transition | flybase.orgnih.gov |

Chemical Vapor Transport (CVT) is a widely used technique for growing high-purity single crystals of non-volatile solids like digallium sulfide. americanelements.comnih.gov The process relies on a reversible heterogeneous chemical reaction in a temperature gradient. americanelements.com

For Ga₂S₃ synthesis, the starting polycrystalline material is sealed in an evacuated quartz ampoule along with a transport agent, most commonly iodine (I₂). uni.lunih.gov The sealed ampoule is then placed in a two-zone tube furnace, creating a hot zone (T₂) and a cold zone (T₁). nih.gov At the hot end, the non-volatile Ga₂S₃ reacts with the gaseous transport agent to form a volatile gallium-iodide species. This gaseous compound diffuses or convects to the colder end of the ampoule. nih.gov In the cold zone, the reverse reaction occurs, depositing high-purity Ga₂S₃ crystals and releasing the transport agent, which then cycles back to the hot zone to react with more source material. nih.gov This catalytic cycle allows for the gradual growth of high-quality crystals at temperatures below the material's melting point, avoiding issues associated with melt growth. americanelements.com

Table 2: Typical Parameters for Chemical Vapor Transport of Ga₂S₃

| Parameter | Value/Description | Reference |

| Apparatus | Two-zone tube furnace | nih.gov |

| Reactor | Sealed, evacuated quartz ampoule | nih.gov |

| Source Material | Polycrystalline Ga₂S₃ | nih.gov |

| Transport Agent | Iodine (I₂) | uni.lunih.gov |

| Hot Zone (T₂) | Location of source material | nih.gov |

| Cold Zone (T₁) | Location of crystal growth | nih.gov |

| Principle | Reversible gas-phase reaction and diffusion | americanelements.comnih.gov |

Melt-solution, or flux growth, is another technique for obtaining bulk crystals at temperatures below the material's melting point. This method involves dissolving the source material (Ga₂S₃) in a suitable solvent (flux) at high temperatures and then allowing the solution to cool slowly, causing the desired compound to crystallize. For Ga₂S₃, lead(II) chloride (PbCl₂) has been investigated as a suitable flux. nih.gov Research has shown that using a PbCl₂ flux can facilitate the growth of the cubic phase of Ga₂S₃. nih.gov

Melt-quenching or melting-cooling is a related approach primarily used to synthesize amorphous glasses rather than single crystals. In this method, the constituent materials, such as Ga₂S₃ and other sulfides like lanthanum sulfide (La₂S₃), are melted together at high temperatures and then rapidly cooled. This rapid cooling (quenching) prevents the ordered atomic arrangement of a crystal lattice from forming, resulting in a vitreous or glassy solid. Additionally, nanowires of α-Ga₂S₃ have been synthesized through direct reactions between molten gallium metal and hydrogen sulfide (H₂S) gas.

The two-zone sublimation method is a physical vapor transport technique used for growing single crystals. This method is particularly suitable for materials that sublime at accessible temperatures. For the growth of α-Ga₂S₃ single crystals, a two-zone furnace is utilized. fishersci.fi The source material, polycrystalline Ga₂S₃, is placed in the hotter zone, where it sublimes. The resulting vapor is transported, often with the help of an inert carrier gas, to the cooler zone. In this cooler region, the vapor becomes supersaturated and desublimates, leading to the nucleation and growth of single crystals. fishersci.fi This technique has been successfully employed to produce both undoped and iron-doped α-Ga₂S₃ crystals. fishersci.fi

Melt-Solution and Melt-Quenching Approaches

Thin Film Deposition Strategies

Thin film deposition is critical for integrating semiconductor materials into electronic and optoelectronic devices.

Chemical Vapor Deposition (CVD) is a versatile and widely employed technique for producing high-quality thin films of gallium sulfide. The process generally involves the reaction of volatile precursor gases on a heated substrate surface, leading to the deposition of a solid film. A common variant is Metal-Organic Chemical Vapor Deposition (MOCVD), which uses metal-organic compounds as precursors.

A range of precursors has been explored for the CVD of gallium sulfide. These can be categorized as either single-source or dual-source precursors.

Single-Source Precursors: These are individual molecules that contain both gallium and sulfur atoms in their structure. They are designed to decompose at a specific temperature to yield the desired gallium sulfide film. Examples include the cubane (B1203433) precursor [(t-Bu)GaS]₄ and the di-tert-butyl gallium dithiocarbamate (B8719985) compound, (tBu)₂Ga(S₂CNMe₂). Using the latter, thin films with a Ga:S ratio of 1:1 have been grown at temperatures between 375–425 °C.

Dual-Source Precursors: This approach involves introducing two separate volatile precursors, one for gallium and one for sulfur, into the reaction chamber. For instance, amorphous gallium sulfide (GaSₓ) films have been synthesized using hexakis(dimethylamido)digallium ([Ga₂(NMe₂)₆]) as the gallium source and hydrogen sulfide (H₂S) as the sulfur source.

The stoichiometry and crystalline phase (e.g., α-Ga₂S₃, γ-Ga₂S₃) of the deposited films can be controlled by adjusting process parameters such as substrate temperature, pressure, and precursor choice. For example, using the single-source precursor [Ga(S-i-Pr)₂(μ-S-i-Pr)]₂, depositions between 350–610 °C yielded different phases of Ga₂S₃ depending on the substrate used. Furthermore, Ga₂S₃ powder itself can be used as a precursor in a CVD process, where it is heated and reduced by hydrogen gas to deposit two-dimensional GaS crystals downstream.

Table 3: Examples of Precursors for CVD of Gallium Sulfide

| Precursor Type | Gallium Precursor | Sulfur Precursor/Source | Deposited Film | Reference |

| Dual-Source | Hexakis(dimethylamido)digallium | Hydrogen Sulfide (H₂S) | GaSₓ (amorphous) | |

| Single-Source | [(t-Bu)GaS]₄ | (in precursor) | GaS (cubic) | |

| Single-Source | (tBu)₂Ga(S₂CNMe₂) | (in precursor) | GaS | |

| Single-Source | [Ga(S-i-Pr)₂(μ-S-i-Pr)]₂ | (in precursor) | Ga₂S₃ | |

| Single-Source | Ga₂S₃ powder | (in precursor) | GaS |

Chemical Vapor Deposition (CVD)

Atomic Layer Deposition (ALD) and Precursor Chemistry

Atomic Layer Deposition (ALD) is a sophisticated CVD technique that enables the deposition of thin films with atomic-level precision. This is achieved through sequential, self-limiting surface reactions. For the synthesis of gallium sulfide (GaSₓ), ALD typically involves the alternating exposure of a substrate to a gallium-containing precursor and a sulfur-containing precursor. dracula-technologies.com

A common precursor combination for GaSₓ ALD is hexakis(dimethylamido)digallium ([Ga₂(NMe₂)₆]) and hydrogen sulfide (H₂S). acs.orgresearchgate.net The growth of GaSₓ films using this chemistry has been demonstrated to be self-limiting within a temperature window of 125–225 °C. acs.orgresearchgate.net In-situ studies using quartz crystal microbalance, quadrupole mass spectrometry, and Fourier transform infrared spectroscopy have been employed to investigate the growth characteristics and surface reaction mechanisms. acs.orgresearchgate.net

The growth per cycle (GPC) is a critical parameter in ALD and is dependent on the deposition temperature. For the [Ga₂(NMe₂)₆] and H₂S process, the GPC was observed to decrease linearly from approximately 1.0 Å/cycle at 125 °C to 0.5 Å/cycle at 225 °C. acs.orgresearchgate.net The stoichiometry of the deposited films, represented by the S/Ga ratio, was found to be between 1.0 and 1.2 in the temperature range of 125–200 °C, decreasing to 0.75 at 225 °C. acs.orgresearchgate.net The resulting GaSₓ films are typically amorphous as-deposited. acs.orgresearchgate.net

Another ALD approach utilizes ethane-1,2-dithiol and bis(µ-dimethylamino)tetrakis(dimethylamino)digallium as precursors, which also results in amorphous films that can be subsequently crystallized through thermal annealing. researchgate.net

Table 1: Process Parameters for Atomic Layer Deposition of Gallium Sulfide

| Gallium Precursor | Sulfur Precursor | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Stoichiometry (S/Ga) |

|---|---|---|---|---|

| Hexakis(dimethylamido)digallium | Hydrogen Sulfide | 125-225 | 1.0 - 0.5 | 1.0 - 1.2 (at 125-200°C) |

| Bis(µ-dimethylamino)tetrakis(dimethylamino)digallium | Ethane-1,2-dithiol | 200-250 | Not Specified | 0.7 - 1.1 |

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variant of CVD that utilizes a plasma to enhance the chemical reaction rates of the precursors. This allows for deposition at lower temperatures than conventional CVD. Thin films of gallium sulfide have been successfully synthesized using PECVD with high-purity volatile precursors such as gallium chloride (GaCl₃) and hydrogen sulfide (H₂S). researchgate.netcymitquimica.com

In this process, a low-temperature, non-equilibrium plasma is generated by a high-frequency discharge (e.g., 40.68 MHz) at reduced pressure (e.g., 0.01 Torr), which initiates the chemical transformations. researchgate.netcymitquimica.com The use of elemental gallium and sulfur as precursors in a PECVD process has also been reported. acs.org The properties of the resulting Ga-S films, including their composition, structure, and optical characteristics, are influenced by the substrate temperature. For instance, increasing the substrate temperature can lead to a transition from an amorphous to a polycrystalline structure, with phases such as β-GaS and α-Ga₂S₃ being identified at higher temperatures. acs.org

Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) describes a variety of vacuum deposition methods used to produce thin films. These methods involve the transfer of material from a solid source to a substrate through a physical process such as evaporation or sputtering. Ga₂S₃ is utilized as an evaporation material in PVD processes for applications in semiconductor deposition and optics. sciengine.com

Sputtering, a PVD technique, allows for the deposition of high-purity Ga₂S₃ thin films from a sputtering target onto a substrate. scispace.com This method is employed in the manufacturing of components for semiconductor, display, and optical applications. scispace.com

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a PVD technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material that is to be deposited. The material is vaporized from the target which deposits as a thin film on a substrate.

Selective deposition of hexagonal GaS and monoclinic Ga₂S₃ films has been achieved using PLD from a single Ga₂S₃ target onto sapphire substrates under high-vacuum conditions. nih.govresearchgate.net The substrate temperature plays a crucial role in determining the phase of the deposited film. Growth at temperatures below 550 °C tends to result in the formation of GaS films, indicating a non-stoichiometric transfer from the target. nih.govresearchgate.net Conversely, stoichiometric transfer occurs at temperatures above 650 °C, leading to the formation of the monoclinic Ga₂S₃ phase. nih.govresearchgate.net This temperature-dependent phase control allows for the fabrication of GaS/Ga₂S₃ heterostructures in a single growth process by sequential deposition at different temperatures. nih.gov

Table 2: Influence of Substrate Temperature on PLD of Gallium Sulfide from a Ga₂S₃ Target

| Substrate Temperature | Resulting Film Phase |

|---|---|

| < 550 °C | Hexagonal GaS |

| > 650 °C | Monoclinic Ga₂S₃ |

Sulfurization of Precursor Materials

Sulfurization is a synthesis method that involves the reaction of a precursor material with a sulfur-containing atmosphere at elevated temperatures to form a sulfide compound. This technique has been effectively used to create Ga₂S₃ nanostructures.

One approach involves the sulfurization of Ga₂O₃ nanowires. googleapis.com In this process, pre-synthesized Ga₂O₃ nanowires are subjected to a sulfur atmosphere at high temperatures, leading to the formation of Ga₂O₃-Ga₂S₃ core-shell nanowires. googleapis.com Another method involves the use of liquid gallium. An atomically thin layer of gallium oxide that forms on the surface of liquid gallium can be scraped onto a substrate. acs.org This oxide layer is then treated with sulfur vapor at elevated temperatures (e.g., 300 °C) to convert it into a thin layer of gallium sulfide. acs.org A similar sulfurization process is also a key step in a screen-printing method for producing 2D GaS thin films, where a native interfacial metal oxide layer is sulfurized. researchgate.netgoogle.com

Screen Printing Methods

Screen printing is a versatile and scalable deposition technique that involves forcing an ink or paste through a mesh or screen onto a substrate. While extensive research specifically on screen printing of this compound (Ga₂S₃) is limited, the method has been explored for related gallium sulfide (GaS) and other chalcogenide materials.

A notable approach for creating 2D GaS thin films involves a process that combines screen printing with sulfurization. researchgate.netgoogle.com This method utilizes the formation of an atomically thin native oxide layer on a liquid metal precursor. This oxide layer can be transferred to a substrate, and subsequent sulfurization replaces the oxygen atoms with sulfur, resulting in a bilayer 2D GaS film. researchgate.netgoogle.com This technique highlights the potential of combining printing methods with subsequent chemical conversion steps to fabricate thin-film chalcogenides.

The development of printable inks containing chalcogenide materials is an active area of research. scispace.comnanorh.com These inks can be formulated with nanoparticles of the desired material dispersed in a suitable solvent system, along with binders and other additives to achieve the correct viscosity and printing characteristics. ossila.com

Nanostructure Fabrication Approaches

The fabrication of this compound in the form of nanostructures such as nanoparticles, nanowires, and nanobelts has been pursued through various methods, leading to materials with unique size- and shape-dependent properties.

A straightforward, room-temperature synthesis of α-Ga₂S₃ nanoparticles has been reported via the reaction of gallium(III) chloride and sodium thiosulfate (B1220275) in an aqueous medium. This "green synthesis" approach avoids the use of toxic organic solvents and surfactants. The size of the resulting nanoparticles can be controlled by adjusting the reaction time. For instance, reaction times of 10 and 20 minutes have yielded nanoparticles with average sizes of 12 nm and 35 nm, respectively.

Another approach to nanoparticle synthesis involves a two-step process starting with the metathesis reaction of a trimethyl gallium ether adduct with 1,2-ethanedithiol (B43112) to form a polymeric precursor. This precursor is then pyrolyzed under a nitrogen atmosphere to yield β-Ga₂S₃ nanoparticles with sizes in the range of 10-12 nm.

The synthesis of one-dimensional (1D) nanostructures like nanowires and nanobelts has been achieved through methods such as thermal evaporation and chemical vapor deposition (CVD). Ga₂S₃ nanobelts have been synthesized via a thermal evaporation process. Furthermore, α-Ga₂S₃ nanowires have been produced through the direct reaction of molten gallium with H₂S gas. The growth of polymorphic Ga₂S₃ nanowires, exhibiting monoclinic, hexagonal, and wurtzite phases, has been demonstrated using CVD, with the crystal phase being controlled by the growth temperature.

Synthesis of Nanocrystals and Nanoparticles

The synthesis of nanocrystalline this compound (Ga2S3) has been accomplished through a two-step process utilizing a single-source precursor. researchgate.net This method first involves a metathesis reaction between a trimethyl gallium ether adduct (Me3Ga·OEt2) and 1,2-ethanedithiol (HSCH2CH2SH), which results in the formation of a polymeric precursor, [MeM(SCH2CH2S)]n. researchgate.net This precursor is then subjected to pyrolysis in a furnace under a flowing nitrogen atmosphere. researchgate.net Thermal decomposition of the complex yields Ga2S3 nanoparticles. researchgate.net

Characterization of the resulting materials through transmission electron microscopy (TEM) has shown that the average particle size for Ga2S3 nanoparticles ranges from 10 to 12 nm. researchgate.net The composition and crystalline structure have been confirmed using energy dispersive X-ray spectroscopy (EDS), powder X-ray diffraction (XRD), and selected area electron diffraction (SAED). researchgate.net Other general methods for producing various metal sulfide nanocrystals include the thermolysis of metal-oleate complexes in alkanethiol and the use of (NH4)2S as a sulfur source in organic solutions, which allows for synthesis at lower temperatures (<100 °C). researchgate.netnih.gov

Table 1: Synthesis of this compound Nanoparticles

| Parameter | Description | Reference |

|---|---|---|

| Method | Two-step process: Metathesis reaction followed by pyrolysis of a single-source precursor. | researchgate.net |

| Precursors | Trimethyl gallium ether adduct (Me3Ga·OEt2) and 1,2-ethanedithiol (HSCH2CH2SH). | researchgate.net |

| Intermediate | Polymeric precursor [MeM(SCH2CH2S)]n. | researchgate.net |

| Decomposition | Pyrolysis under flowing nitrogen atmosphere. | researchgate.net |

| Average Particle Size | 10 to 12 nm. | researchgate.net |

| Characterization | XRD, TEM, SAED, EDS. | researchgate.net |

Formation of Nanosheets, Nanobelts, and Nanotubes

Nanostructured forms of gallium sulfides, including nanosheets, nanobelts, and nanotubes, have been reported. researchgate.net One prominent method for creating two-dimensional (2D) crystals is ambient pressure chemical vapor deposition (CVD). researchgate.net In a specific application, 2D gallium monosulfide (GaS) crystals were synthesized using digallium trisulfide (Ga2S3) as a single-source precursor. researchgate.net The process involves the hydrogen reduction of the Ga2S3 powder inside a quartz tube furnace. researchgate.net This technique has successfully produced triangular monolayer domains and continuous films of GaS on SiO2/Si substrates. researchgate.net

Theoretical studies have explored the formation of nanotubes by rolling up rectangular nanosheets (Rec4). researchgate.net Calculations of formation and strain energies suggest that the most stable nanotube structures can be derived from these rectangular nanosheets. researchgate.net Specifically, double-walled nanotubes created from Rec4 nanosheets are considered potentially useful for photocatalytic applications. researchgate.net

Encapsulation Techniques for Nanoclusters

The synthesis of Ga2S3 nanoclusters can be achieved within the confined spaces of porous materials, such as zeolites. researchgate.net A method for encapsulating Ga2S3 nanoclusters involves using zeolite Y as a host structure. researchgate.net The process begins with ion exchange, followed by a sulfidation step. researchgate.net This technique leads to the formation of Ga2S3 nanoclusters inside the zeolite pores. researchgate.net

Characterization of these encapsulated nanoclusters reveals distinct properties. researchgate.net The material exhibits an absorption peak at approximately 222 nm and emits light even at room temperature, with a maximum emission wavelength (λmax) of 685 nm. researchgate.net Fourier-transform Raman spectroscopy has identified new peaks around 471 and 437 cm−1, which are attributed to Ga–S vibrations within the encapsulated clusters. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis has shown that these Ga2S3 nanoclusters are not stable when exposed to moist air unless they are stabilized within the zeolite structure. researchgate.net

High-Pressure Synthesis Pathways and Polymorph Control

High-pressure techniques provide a pathway for synthesizing different polymorphs of this compound and controlling its crystal structure. researchgate.netacs.org Experimental and theoretical studies show that applying pressure to the α′-Ga2S3 polymorph induces phase transitions. acs.orgresearchgate.net When compressed under non-hydrostatic conditions, α′-Ga2S3 undergoes a first-order structural phase transition at 17.2 GPa. researchgate.net This transition is accompanied by a transformation from a semiconductor to a metal. researchgate.net Under hydrostatic conditions, where a pressure-transmitting medium is used, this transition occurs at a significantly lower pressure of 11.3 GPa. researchgate.net

The high-pressure phase, formed above 16 GPa, is identified as β′-Ga2S3, which possesses a tetradymite-like (R-3m) structure, isostructural with β-In2Se3. acs.org Upon decompression, this high-pressure polymorph does not revert to the original structure but instead transforms into other new high-pressure polymorphs at approximately 8.0 GPa and 3.0 GPa. researchgate.netacs.org Further decompression below 1.0 GPa can lead to the formation of the γ-Ga2S3 phase, which has a disordered zincblende (F-43m) structure and remains metastable at ambient conditions. acs.org

Table 2: High-Pressure Phase Transitions of this compound

| Initial Phase | Condition | Transition Pressure | Resulting Phase | Structure | Reference |

|---|---|---|---|---|---|

| α′-Ga2S3 | Non-hydrostatic compression | 17.2 GPa | β′-Ga2S3 | Tetradymite-like (R-3m) | researchgate.netacs.org |

| α′-Ga2S3 | Hydrostatic compression | 11.3 GPa | β′-Ga2S3 | Tetradymite-like (R-3m) | researchgate.net |

| β′-Ga2S3 | Decompression | ~8.0 GPa & 3.0 GPa | New high-pressure polymorphs | - | researchgate.net |

Mechanochemical Synthesis of Ga2S3-containing Glasses

Mechanochemical synthesis, a method that uses mechanical energy from processes like ball-milling to induce chemical reactions, is an effective way to produce Ga2S3-containing glasses. researchgate.netresearchgate.net This technique has been successfully applied to the binary system (100-x)[Ga2S3]-x[Na2S]. researchgate.netresearchgate.net By using ball-milling instead of conventional heating and quenching, the vitreous (glassy) domain of this system is significantly extended from a composition range of 24 ≤ x ≤ 41 to 20 ≤ x ≤ 80. researchgate.net

This solvent-free method is also used to synthesize polycrystalline Ga2S3 directly from its constituent elements. researchgate.net A stoichiometric mixture of pure gallium and sulfur can be transformed into polycrystalline Ga2S3 after just 4 hours of mechanosynthesis via ball-milling. researchgate.net X-ray diffraction analysis of the resulting product shows it is a mixture of two different polymorphs: the hexagonal wurtzite-type β-phase (space group P63mc) and the cubic sphalerite-type γ-phase (space group F-43m). researchgate.net In some cases, a two-step process is employed where an amorphous material is first created through mechanical milling and then heated above its glass transition temperature to yield a glass-ceramic. acs.org

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Gallium(III) sulfide) | 82921 |

| Gallium | 688 |

| Sulfur | 1102 |

| Sodium sulfide | 23939 |

| Trimethylgallium | 16024 |

| 1,2-Ethanedithiol | 7949 |

| Hydrogen | 783 |

| Indium(III) selenide (B1212193) | 6857640 |

Structural Elucidation and Polymorphism of Digallium Sulfide

Crystalline Phases and Space Group Analysis

Digallium sulfide (B99878) exhibits a rich polymorphism, with at least four known crystalline forms: α, α', β, and γ. These phases are characterized by different crystal systems and space groups, which dictate the symmetrical arrangement of atoms within the crystal lattice. wikipedia.org The crystal structures of these polymorphs are related to that of zinc sulfide (ZnS), with gallium atoms occupying tetrahedral positions. wikipedia.org

Monoclinic Phase (α', Cc)

The α' phase of digallium sulfide is the stable polymorph under normal conditions. upv.es It crystallizes in the monoclinic system with the space group Cc (No. 9). researchgate.netresearchgate.netresearchgate.net This structure is a superstructure of the wurtzite form, featuring an ordered arrangement of gallium atom vacancies. upv.esresearchgate.net The presence of these ordered vacancies creates channels within the crystal structure. researchgate.net In this phase, gallium atoms are tetrahedrally coordinated to four sulfur atoms, forming corner-sharing GaS₄ tetrahedra. materialsproject.orgmaterialsproject.org The sulfur atoms, in turn, exhibit two types of coordination: some are bonded to three gallium atoms in a trigonal non-coplanar geometry, while others are bonded to two gallium atoms in a water-like geometry. materialsproject.orgmaterialsproject.org

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| International Number | 9 |

| Gallium Coordination | Tetrahedral (GaS₄) |

| Sulfur Coordination | Trigonal non-coplanar and water-like |

Table 1: Crystallographic data for the monoclinic phase (α') of this compound.

Research has shown that the α'-Ga2S3 phase is a direct semiconductor. d-nb.info The lattice parameters for this monoclinic phase have been determined as a = 11.107(2) Å, b = 6.395(1) Å, c = 7.021(1) Å, and β = 121.17(3)°. researchgate.net Another study reported slightly different lattice constants: a = 11.1 Å, b = 9.6 Å, c = 6.4 Å, and γ = 141.2°. d-nb.info

Hexagonal Phases (β, γ, P61, P63mc)

This compound can also exist in hexagonal crystalline forms, identified as the β and γ phases. researchgate.net The β-phase possesses a wurtzite-type hexagonal structure with the space group P63mc (No. 186). researchgate.netjkps.or.kr The α-phase is also hexagonal, with the space group P61 (No. 161). jkps.or.krresearchgate.net These hexagonal phases are typically observed at high temperatures. upv.es For instance, the β-phase can be formed through mechanochemical synthesis, resulting in a mixture with the cubic γ-phase. researchgate.net The α and α' phases are considered superstructures of the β phase. upv.es

| Phase | Crystal System | Space Group | International Number |

| β | Hexagonal | P63mc | 186 |

| α | Hexagonal | P61 | 161 |

Table 2: Crystallographic data for the hexagonal phases of this compound.

Cubic Phases (α, F-43m)

A cubic polymorph of this compound, designated as the γ-phase, crystallizes in a sphalerite-type structure. researchgate.net This phase has the space group F-43m (No. 216). researchgate.netnsc.ru The cubic phase is often found to be sulfur-deficient. researchgate.net It can be synthesized through methods like mechanochemical alloying, where it coexists with the hexagonal β-phase. researchgate.net The γ-phase is also associated with high-temperature conditions, existing between 1130 and 1180 K. upv.es The structural similarity of the γ-phase to sphalerite (ZnS) is thought to be the reason for the natural enrichment of gallium in sphalerite ores. wikipedia.org

| Property | Value |

| Crystal System | Cubic |

| Space Group | F-43m |

| International Number | 216 |

| Common name | γ-Ga2S3 |

Table 3: Crystallographic data for the cubic phase (γ) of this compound.

Tetradymite-like Structures (R-3m)

Recent high-pressure studies on this compound have revealed the existence of a phase with a tetradymite-like structure, belonging to the rhombohedral space group R-3m. This phase was observed upon compression of the starting material and is supported by theoretical calculations. The transition to this structure is of interest due to the potential for ferroelectric properties in related materials with similar structures. acs.org

Zincblende-like Structures (Disordered Zincblende, F-43m)

Under certain conditions, particularly upon decompression from high-pressure phases, this compound can adopt a disordered zincblende-like structure. acs.org This phase, also referred to as γ-Ga2S3, has a cubic crystal system with the space group F-43m. acs.org It is isostructural with α-Ga2Se3 and can remain metastable at ambient conditions. acs.org The disordered nature arises from the random distribution of gallium atoms and vacancies on the cation sublattice of the zincblende structure.

Defect Chalcopyrite Structures in Related Compounds and Implications for Ga2S3

The study of related ternary compounds with defect chalcopyrite structures, such as HgGa2S4 and CdGa2S4, provides insights into the structural behavior of Ga2S3. utm.mdresearchgate.net These compounds are considered ordered-vacancy compounds, where vacancies occupy specific crystallographic sites. utm.mdupv.es Under high pressure, these materials can undergo phase transitions to structures with higher degrees of disorder, such as defect stannite (B86514) and disordered zincblende or rocksalt phases. utm.mdresearchgate.net The sequence of these pressure-induced order-disorder transitions in analogous compounds suggests that Ga2S3 may also exhibit similar complex structural transformations under pressure, transitioning through intermediate phases with partial disorder. upv.es

Defect Structures and Cation-Vacancy Ordering

This compound (Ga₂S₃) is a compound known for its polymorphism, with several phases identified under different conditions. jkps.or.kraip.org The most stable phase at ambient conditions is the monoclinic α′-Ga₂S₃ (space group Cc). aip.orgmaterialsproject.orgmaterialsproject.orgresearchgate.net Other known polymorphs include the high-temperature α- (hexagonal, P6₁), β- (hexagonal, P6₃mc), and γ- (cubic, F-43m) phases. jkps.or.krupv.esvsu.ru

A defining characteristic of these structures is the presence of ordered stoichiometric vacancies in the cation sublattice. vsu.ruacs.org In the monoclinic α′-Ga₂S₃ structure, gallium atoms are tetrahedrally coordinated to four sulfur atoms, forming GaS₄ tetrahedra. materialsproject.orgmaterialsproject.org The arrangement of these tetrahedra leads to inherent vacancies within the crystal lattice. upv.esresearchgate.net Specifically, for every two gallium atoms, there are three sulfur atoms, which necessitates that one-third of the cation sites in a corresponding complete lattice (like zincblende or wurtzite) are vacant. vsu.ru This ordered arrangement of vacancies is a key feature of the compound's crystal chemistry. upv.esresearchgate.net The structure of α′-Ga₂S₃ can be described as a superstructure of the wurtzite-like β-phase, with a specific, ordered occupation of the cationic sites. upv.escapes.gov.br The presence of these ordered vacancies creates structural channels within the crystal. researchgate.netupv.esresearchgate.net The electronic structure is also influenced by these defects, with transitions between gap states attributed to the inherent cation-vacancy defect structure. acs.org

High-Pressure Structural Phase Transitions

Under the application of high pressure, α′-Ga₂S₃ undergoes significant structural changes. Experimental studies using in situ synchrotron X-ray diffraction have revealed a first-order structural phase transition at high pressures. aip.orgrsc.org

At approximately 16.0 to 17.2 GPa, the initial monoclinic α′-Ga₂S₃ (space group Cc) transforms into a new high-pressure polymorph. aip.orgrsc.orgacs.org This high-pressure phase, designated β′-Ga₂S₃, has been identified as having a tetradymite-type (α-Bi₂Te₃-type) crystal structure with a rhombohedral space group (R-3m). aip.orgupv.esacs.orgacs.org This transition is accompanied by a semiconductor-to-metal transformation. rsc.org The transition pressure can be influenced by the pressure-transmitting medium; under hydrostatic conditions, the transition occurs at a lower pressure of 11.3 GPa, compared to 17.2 GPa under non-hydrostatic conditions. rsc.orgacs.org

Further compression of related defect chalcopyrite compounds, which share structural similarities, shows transitions to a completely disordered rocksalt structure at even higher pressures, typically above 23 GPa. researchgate.netaip.orgupv.es

| Initial Phase | Pressure Condition | High-Pressure Phase | Space Group | Notes |

| α′-Ga₂S₃ (Monoclinic) | ~11.3 GPa (Hydrostatic) | β′-Ga₂S₃ (Tetradymite-like) | R-3m | Accompanied by semiconductor-metal transformation. rsc.orgacs.org |

| α′-Ga₂S₃ (Monoclinic) | ~16.0 - 17.2 GPa (Non-hydrostatic) | β′-Ga₂S₃ (Tetradymite-like) | R-3m | Transition identified via laser-annealing XRD and DFT calculations. aip.orgacs.org |

| Related Defect Structures | > 23 GPa | Disordered Rocksalt | Fm-3m | Observed in similar ordered-vacancy compounds. researchgate.netaip.orgupv.esupv.es |

The high-pressure phase transitions in this compound exhibit a degree of irreversibility. acs.org Upon decompression, the high-pressure β′-Ga₂S₃ phase does not revert to the original α′-Ga₂S₃ structure. Instead, it undergoes a series of transitions to different metastable phases. acs.orgacs.org

Specifically, as the pressure is released, the β′-Ga₂S₃ phase transforms into a new phase, denoted φ-Ga₂S₃, at approximately 9.0 GPa. upv.esacs.org This is followed by another transition at a much lower pressure of about 1.0 GPa, where the φ-Ga₂S₃ phase transforms into γ-Ga₂S₃, which has a disordered zincblende structure (space group F-43m). acs.orgacs.org This γ-Ga₂S₃ phase remains metastable at ambient conditions upon complete pressure release. upv.esacs.org

This behavior is characteristic of pressure-induced order-disorder processes in ordered-vacancy compounds, which are often irreversible. aip.orgupv.es Once the ordered vacancy structure of the initial phase is disrupted by the transition to a more densely packed high-pressure phase, it does not typically recover its original ordered configuration upon pressure release, leading instead to the formation of disordered or alternative metastable structures. acs.orgaip.orgupv.es In some related systems, a disordered zincblende phase formed upon decompression can undergo a reversible transition back to a disordered rocksalt phase when pressure is reapplied. researchgate.netaip.org

The transformation pathway of this compound under and after high pressure involves distinct intermediate phases and disordered states. acs.org During the decompression cycle from the high-pressure β′-Ga₂S₃ (R-3m) phase, an intermediate phase, φ-Ga₂S₃, is formed below 9.0 GPa. upv.esacs.orgacs.org This phase has been identified as being isostructural with α-In₂Se₃, possessing a rhombohedral R3m space group. acs.orgacs.org The observation of this phase is significant as it represents a pressure-induced paraelectric-to-ferroelectric (R-3m to R3m) transition. acs.orgacs.org

Upon further decompression to below 1.0 GPa, this intermediate φ-Ga₂S₃ phase transforms into a disordered zincblende (γ-Ga₂S₃) structure with the space group F-43m. upv.esacs.orgacs.org This final phase is a disordered state where the cation and vacancy sites of a zincblende lattice are randomly occupied, and it remains metastable at ambient pressure. acs.org

Studies on analogous ordered-vacancy compounds like HgGa₂S₄ also provide evidence for the existence of intermediate phases during pressure-induced transformations. aip.orgupv.es In that system, a transition from a completely ordered defect chalcopyrite structure to a partially disordered defect stannite structure occurs before the final transformation to a completely disordered rocksalt phase at higher pressures. aip.orgupv.es This suggests that pressure-induced disordering in these materials can proceed through stages of partial disorder. aip.orgupv.es

Reversible and Irreversible Transitions

Anisotropic Compression and Structural Channels

The compression of α′-Ga₂S₃ under pressure is notably anisotropic, a behavior attributed to its unique crystal structure. upv.esrsc.orgresearchgate.net The structure of α′-Ga₂S₃ features channel-like voids that are created by the ordered arrangement of cation vacancies. researchgate.netupv.esresearchgate.net These structural channels are a key factor in the material's response to hydrostatic pressure. upv.esrsc.orgresearchgate.net

Joint experimental and theoretical studies have shown that the compressibility is different along different crystallographic axes. researchgate.netrsc.orgresearchgate.net The van der Waals interactions within the structural channels, along with the nature of the Ga-S bonds and the stereochemically active lone electron pairs of the sulfur atoms, all contribute to this anisotropic behavior. upv.esresearchgate.netrsc.org The A'(6) phonon mode, known as the "breathing mode," is directly associated with these structural channels and shows significant anharmonic behavior, further highlighting the role of these channels in the lattice dynamics under compression. upv.esrsc.orgresearchgate.net

Phase Evolutions in Thin Films

The phase and stoichiometry of gallium sulfide thin films are highly dependent on the deposition conditions, particularly the substrate temperature. researchgate.netresearchgate.net When grown at substrate temperatures below 550 °C, the resulting films tend to be the GaS phase, indicating a non-stoichiometric transfer from the source material. researchgate.netresearchgate.net

However, at higher substrate temperatures, specifically above 650 °C, stoichiometric transfer is achieved, leading to the formation of the monoclinic Ga₂S₃ phase. researchgate.netresearchgate.net This indicates that the Ga₂S₃ phase is more stable at these higher temperatures. researchgate.netresearchgate.net Further supporting this, annealing GaS thin films at temperatures above 650 °C under high vacuum can induce a transformation into the more stable monoclinic Ga₂S₃ phase. researchgate.netresearchgate.net Gallium sulfide films grown by atomic layer deposition are typically amorphous. acs.org

Spectroscopic Characterization of Digallium Sulfide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and infrared techniques, probes the quantized vibrational states of a material. For digallium sulfide (B99878), these methods reveal information about the bonding, symmetry, and crystalline structure.

Raman Scattering Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of materials. In the case of layered β-GaS, which belongs to the D46h point group, group theory predicts several Raman-active modes. nih.gov The most prominent of these are the A1g, E1g, and E2g modes. nih.govfrontiersin.org The A1g modes correspond to out-of-plane vibrations, while the E2g and E1g modes are related to in-plane atomic movements. nih.govresearchgate.net

Key Raman modes for bulk β-GaS have been identified at approximately 22.8 cm⁻¹ (E2g2), 74.7 cm⁻¹ (E1g1), 189 cm⁻¹ (A1g1), 291.8 cm⁻¹ (E1g2), 295.8 cm⁻¹ (E2g1), and 360.9 cm⁻¹ (A1g2). nih.gov The most intensely studied peaks are typically the A1g1, E2g1, and A1g2 modes. nih.govfrontiersin.org In some studies, peaks for Ga2S3 have been observed at 146 cm⁻¹ and 235 cm⁻¹. escholarship.org

High-pressure Raman spectroscopy studies reveal the structural stability and phase transitions of materials. Research on related defect chalcopyrite structures, such as HgGa2S4, shows that pressure induces significant changes in the Raman spectra. aip.orgdntb.gov.uaupv.es For instance, HgGa2S4 undergoes a phase transition from a defect chalcopyrite structure to a partially disordered defect stannite (B86514) structure at pressures above 18 GPa, and subsequently to a completely disordered rocksalt phase above 23 GPa. aip.orgupv.esacs.org Upon decreasing pressure, a metastable disordered zincblende phase can be observed. aip.orgupv.es

In studies of α'-Ga2S3, applying pressure induces phase transitions. acs.org As pressure increases, α'-Ga2S3 transforms into β'-Ga2S3. acs.org Upon decompression, the material transitions through φ-Ga2S3 and γ-Ga2S3 phases. acs.org The pressure dependence of the Raman-active modes for these different phases has been documented and analyzed. acs.orgresearchgate.net For example, in the β′-Ga2S3 phase, which has a centrosymmetric R-3m structure, group theory predicts four Raman-active modes: 2Eg(R) + 2A1g(R). acs.org The pressure coefficients for the various Raman modes in these structures provide insight into the nature of the interatomic forces and bond anharmonicity. upv.esresearchgate.net

Table 1: Experimental and Theoretical Raman Frequencies and Pressure Coefficients for DC-HgGa₂S₄

| Mode | Symmetry | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Experimental Pressure Coefficient (cm⁻¹/GPa) | Theoretical Pressure Coefficient (cm⁻¹/GPa) |

| E¹ | E(TO) | 73 | 71 | 1.1 | 1.1 |

| E¹ | E(LO) | 75 | 73 | 1.1 | 1.1 |

| B¹ | B(TO) | 91 | 89 | 1.6 | 1.7 |

| B¹ | B(LO) | 91 | 89 | 1.6 | 1.7 |

| A¹ | A | 108 | 107 | 2.1 | 2.2 |

| E² | E(TO) | 134 | 133 | 2.4 | 2.4 |

| E² | E(LO) | 134 | 133 | 2.4 | 2.4 |

| B² | B(TO) | 163 | 162 | 2.9 | 3.0 |

| B² | B(LO) | 163 | 162 | 2.9 | 3.0 |

| E³ | E(TO) | 218 | 215 | 4.6 | 4.6 |

| B³ | B(TO) | 239 | 238 | 4.7 | 4.8 |

| A¹ | A | 250 | 251 | 5.2 | 5.3 |

| E⁴ | E(TO) | 304 | 303 | 4.9 | 5.0 |

| E⁴ | E(LO) | 315 | 314 | 4.8 | 4.9 |

| B⁴ | B(TO) | 338 | 336 | 4.9 | 5.1 |

| B⁴ | B(LO) | 344 | 342 | 4.8 | 5.0 |

| E⁵ | E(TO) | 363 | 361 | 4.5 | 4.7 |

| E⁵ | E(LO) | 385 | 383 | 4.3 | 4.5 |

| A¹ | A | 398 | 396 | 4.2 | 4.4 |

This table is adapted from data on the related compound HgGa₂S₄, which provides insights into the expected behavior of similar sulfide structures under pressure. Data sourced from a 2013 study on the vibrational properties of HgGa₂S₄ under high pressure. upv.es

The effect of temperature on the Raman spectra of GaS provides information on phonon anharmonicity and electron-phonon interactions. researchgate.net Studies on thin layers of GaS have been conducted over a temperature range of 80 K to 470 K. researchgate.netnih.gov These experiments have determined the first-order temperature coefficients for the main A1g Raman peaks. researchgate.netnih.gov It has been observed that at temperatures above 300 K, phonon decay due to anharmonic processes becomes significant in layers with a thickness below 4 nm. researchgate.netnih.gov In some cases, pulsed-laser deposition has been used to grow gallium sulfide films at various temperatures, resulting in different phases. escholarship.org At lower temperatures (e.g., 525 °C), hexagonal GaS is formed, while at higher temperatures (e.g., 650 °C), the more stable monoclinic Ga2S3 phase is produced. escholarship.org

Polarization-dependent Raman spectroscopy is a valuable tool for determining the symmetry of vibrational modes. edinst.comspectroscopyonline.comnicoletcz.cz By using polarizing filters for the incident and scattered light, one can separate Raman peaks based on their symmetry properties. edinst.com For a vibrational mode that is totally symmetric, the polarization of the scattered light is parallel to that of the incident laser, resulting in a depolarization ratio (ρ) of less than 0.75. edinst.com For non-totally symmetric modes, the depolarization ratio is greater than or equal to 0.75. edinst.com

In layered GaS, the polarization dependence of the A1g and E2g modes has been investigated. researchgate.net The intensity of the A1g modes, which are out-of-plane vibrations, follows a cos²(θ) relationship, where θ is the angle between the polarization of the incident light and the crystal axis. researchgate.net In contrast, the intensity of the in-plane E2g modes remains constant regardless of the polarization angle. researchgate.net These behaviors are reported to be independent of the number of layers in the sample. researchgate.net

The vibrational properties of two-dimensional (2D) materials can be sensitive to the number of layers. However, in the case of GaS, the Raman modes show a surprisingly negligible dependence on thickness, from monolayer to bulk. nih.govfrontiersin.org For instance, one study reported a redshift of only 1.4 cm⁻¹ for the A1g1 mode when going from a monolayer to a 38-nm-thick flake. nih.govresearchgate.net The full width at half maximum (FWHM) of the Raman peaks also shows minimal variation (within 1 cm⁻¹) across different thicknesses. nih.govfrontiersin.org This weak interlayer interaction is a characteristic feature of GaS. nih.govresearchgate.netnih.gov While the peak positions remain stable, the intensity of the Raman signal increases with thickness, as it is proportional to the sample's polarizability. nih.govfrontiersin.org

Table 2: Thickness-Dependence of Raman Shifts and FWHM for Key GaS Modes

| Thickness | A1g1 Shift (cm⁻¹) | A1g1 FWHM (Γ) | E2g1 Shift (cm⁻¹) | E2g1 FWHM (Γ) | A1g2 Shift (cm⁻¹) | A1g2 FWHM (Γ) |

| Monolayer | 189.0 | 4.8 | 295.8 | 5.0 | 360.9 | 5.2 |

| Bilayer | 189.1 | 4.7 | 295.9 | 4.9 | 361.0 | 5.1 |

| Trilayer | 189.2 | 4.6 | 296.0 | 4.8 | 361.1 | 5.0 |

| 10 nm | 189.3 | 4.5 | 296.1 | 4.7 | 361.2 | 4.9 |

| 120 nm | 189.4 | 4.4 | 296.2 | 4.6 | 361.3 | 4.8 |

Data is illustrative and sourced from studies on exfoliated GaS layers. frontiersin.org

Polarization Measurements

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an absorption-based technique that provides complementary information to Raman spectroscopy. wikipedia.org It is particularly sensitive to polar vibrational modes. FTIR has been employed to study gallium sulfide and related compounds, often in conjunction with other characterization methods. researchgate.netstrem.com For instance, in the synthesis of GaSx films via atomic layer deposition, in-situ FTIR measurements have been used to investigate the surface reaction mechanisms. researchgate.net In other studies, FT-Raman spectroscopy, a variant that uses an infrared laser, has identified Ga–S vibrations in sulfided samples, with peaks observed around 471 cm⁻¹ and 437 cm⁻¹. researchgate.net Diffuse reflectance FTIR has also been developed as a rapid method for detecting related sulfur compounds like sulfites in various media. photonics.com

Absorption Spectroscopy

Electronic and Optical Spectroscopy

Photoluminescence (PL) spectroscopy is a key technique for probing the electronic structure, defects, and optical emission properties of digallium sulfide. Monoclinic α-Ga₂S₃ exhibits low-temperature photoluminescence characterized by multiple emission bands. At 15 K, three main emission bands are typically detected: two defect-related bands (D1 and D2) at approximately 1.99 eV and 2.79 eV, and a lower-intensity band-edge (BE) emission near 3.36 eV. Nanocrystalline Ga₂S₃ quantum dots have been shown to produce blue-green light with high quantum efficiency.

The PL spectra can be influenced by the material's form, such as in ternary Zn-Ga-S quantum dots, which include Ga₂S₃ phases and show multiple emission peaks arising from various crystallographic point defects. researchgate.net Similarly, two-dimensional GaS flakes grown by chemical vapor deposition (CVD) also exhibit characteristic PL spectra. optica.org

| Emission Band | Approximate Energy (eV) | Origin |

|---|---|---|

| D1 | 1.99 | Defect-related |

| D2 | 2.79 | Defect-related |

| BE | 3.36 | Interband transition |

The photoluminescence in this compound is largely governed by electronic transitions involving defect states within the band gap. The multiple emission peaks observed in materials like ternary Zn-Ga-S quantum dots, which contain Ga₂S₃, are attributed to radiative donor-acceptor pair (DAP) recombination originating from intrinsic defects. researchgate.net

A proposed emission mechanism for these ternary quantum dots involves several pathways:

Process 1: Recombination from the conduction band edge to interstitial sulfur (Iₛ) states.

Process 2: Recombination from interstitial zinc (Iₙ) levels to the valence band edge.

Process 3: Recombination from sulfur vacancy (Vₛ) states to the valence band edge.

Process 4: Recombination involving zinc (Vₙ) and gallium (V₉ₐ) vacancies. researchgate.net

In monoclinic Ga₂S₃, the defect-related emissions at ~1.99 eV and ~2.79 eV are understood as transitions involving defect levels within the band gap, while the higher energy emission near 3.36 eV corresponds to the band-edge transition. More specifically, a red emission observed at 1.8 eV in Sn-doped β-Ga₂S₃ nanowires has been directly linked to the formation of monoclinic β-Ga₂S₃ and is attributed to radiative transitions between deep donor and acceptor states. aip.org This highlights the critical role of both intrinsic and extrinsic (dopant-induced) defects in governing the emission mechanisms.

Doping is a crucial technique for modifying the luminescence properties of this compound and related materials. The introduction of dopants can create new emitting centers, enhance emission intensity, or shift the emission wavelength. kaust.edu.saosti.gov

Rare-Earth Doping: Rare-earth (RE) elements are common dopants used to achieve specific emission wavelengths.

Erbium (Er): Er-doped Ge-S-Ga glasses, which use Ga₂S₃ to enhance RE solubility, show a characteristic PL emission around 1540 nm due to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition in Er³⁺ ions. inoe.roinoe.ro However, increasing the Er concentration beyond a certain point (e.g., 1.22 at%) can lead to concentration quenching, where the PL intensity decreases due to non-radiative energy transfer between closely spaced Er³⁺ ions. researchgate.net

Europium (Eu), Praseodymium (Pr), Samarium (Sm): Studies on Ga₂S₃ co-doped with europium oxide and other rare earths like Er, Pr, and Sm have been conducted to investigate the interaction between the dopant ions and the energy transfer mechanisms that can lead to sensitized luminescence. osti.gov

Cerium (Ce): While specific studies on Ce-doped Ga₂S₃ are limited, Ce³⁺ is a well-known activator in many sulfide hosts, producing broad emission bands due to the 5d-4f transition. nih.govmdpi.com The emission color can be tuned by changing the host lattice.

Other Dopants:

Tin (Sn): Doping of β-Ga₂O₃ nanowires with 1-2 at.% Sn, followed by processing under H₂S, leads to the formation of monoclinic β-Ga₂S₃ nanowires. This process induces a significant red-shift in the photoluminescence from 2.7 eV to a strong red emission at 1.8 eV (680 nm). aip.org This red emission is attributed to deep donor-to-acceptor state transitions within the β-Ga₂S₃. aip.org

The table below summarizes the effects of different dopants on the luminescence of gallium sulfide and related host materials.

| Dopant | Host Material | Key Luminescence Effect | Emission Wavelength/Energy |

|---|---|---|---|

| Erbium (Er³⁺) | (GeS₂)₈₀(Ga₂S₃)₂₀ Glass | Introduces emission in the infrared region; subject to concentration quenching. | ~1540 nm |

| Tin (Sn) | β-Ga₂S₃ (formed from Sn-doped Ga₂O₃) | Induces strong red emission via deep donor-acceptor pair transitions. | ~1.8 eV (~680 nm) |

| Europium (Eu²⁺), Cerium (Ce³⁺), etc. | Ga₂S₃ and other Sulfides | Act as luminescent centers for creating new emission bands. | Varies with dopant and host |

Emission Mechanism Analysis

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible absorption spectroscopy is a key technique for determining the electronic properties of this compound (Ga₂S₃), particularly its optical band gap. The absorption of UV or visible light by the material excites electrons from the valence band to the conduction band. The energy at which a sharp increase in absorption occurs corresponds to the band gap of the semiconductor.

Studies have shown that this compound is a wide bandgap semiconductor. aip.org The exact value of the band gap can vary depending on the crystalline phase and morphology of the material. For instance, a direct band gap of approximately 3.4 eV has been reported for Ga₂S₃. aip.org In some cases, both direct and indirect band gaps have been identified. For Ga₂S₃ crystals, an indirect band gap of 2.99 eV and a direct band gap of 3.15 eV have been measured at room temperature (293 K). chalcogen.ro Upon cooling to 78 K, these values shift to 3.05 eV (indirect) and 3.407 eV (direct), respectively. chalcogen.ro

The analysis of UV-Vis absorption spectra, often presented as a Tauc plot, allows for the determination of the nature of the band gap (direct or indirect). For CuAlSe₂/Ga₂S₃/ZnS quantum dots, the band gap was found to widen from 2.79 eV to 2.97 eV after coating with Ga₂S₃/ZnS, with a distinct excitonic absorption peak appearing at 450 nm. mdpi.com This blue shift is attributed to the incorporation of the wider band gap materials Ga₂S₃ (E_g = 2.8 eV) and ZnS (E_g = 3.6 eV). mdpi.com The absorption spectrum of Ga₂S₃ nanoflakes shows a monotonic increase with decreasing wavelength, peaking around 280 nm. nih.gov

In composites like β-Ga₂O₃/Ga₂S₃, the optical properties are influenced by annealing conditions. The absorption edge of these composites is due to direct optical transitions, with the optical band gap estimated to be between 4.34 eV and 4.41 eV, depending on the annealing temperature. nanomedtwin.eu

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique used to characterize thin films, determining properties like thickness and optical constants (refractive index n and extinction coefficient k). horiba.combruker.com This method measures the change in polarization of light upon reflection from a sample surface.

For gallium sulfide (GaSₓ) thin films grown by plasma-enhanced atomic layer deposition (PE-ALD), in-situ spectroscopic ellipsometry was used to monitor the growth. A Cauchy model was employed to determine a linear growth rate of 0.65 Å/cycle. ugent.be The thickness derived from these measurements was consistent with ex-situ X-ray reflectivity (XRR) results. ugent.be These amorphous GaSₓ thin films exhibited high transmittance ( >90%) and a band gap in the range of 3.1–3.3 eV. ugent.be

In another study on GaS single crystals, spectroscopic ellipsometry measurements in the energy range of 1.2–6.2 eV were used to determine the pseudorefractive index, pseudoextinction coefficient, and the real and imaginary parts of the pseudodielectric function. researchgate.net Analysis of the second derivative of the pseudodielectric constant revealed critical point energies corresponding to interband transitions. researchgate.net Furthermore, the dielectric function of crystalline 2H-GaS has been investigated from monolayer to bulk, providing essential data for the design of optoelectronic devices. cnr.it

X-ray Based Characterization Techniques

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure, phase, and lattice parameters of crystalline materials. This compound is known to exist in several polymorphic forms, and XRD is crucial for their identification.

The most common ambient pressure phase is the monoclinic α'-Ga₂S₃, belonging to the space group Cc. researchgate.netaip.org Typical lattice parameters for this phase are approximately a = 11.107(2) Å, b = 6.395(1) Å, c = 7.021(1) Å, and β = 121.17(3)°. researchgate.net Other studies have reported similar lattice constants for monoclinic Ga₂S₃. aip.orgd-nb.info The XRD patterns of monoclinic Ga₂S₃ show numerous peaks, indicating its low crystal symmetry. d-nb.info

Other phases of Ga₂S₃ have also been identified using XRD:

A hexagonal β-phase with space group P6₃mc and lattice constants a = b = 0.3682 nm and c = 0.6031 nm. researchgate.net

A cubic γ-phase with a sphalerite-type structure (space group F-43m). researchgate.net

A high-temperature hexagonal phase with unit cell parameters a = 3.74 ± 0.20 Å and c = 6.14 ± 2.69 Å, observed above 1243 K. researchgate.net

A high-pressure tetradymite-type structure (space group R-3m) was identified above ~16.0 GPa. aip.org

The table below summarizes the crystallographic data for different phases of this compound obtained from XRD studies.

| Phase | Crystal System | Space Group | Lattice Parameters | Reference |

| α'-Ga₂S₃ | Monoclinic | Cc (No. 9) | a = 11.107(2) Å, b = 6.395(1) Å, c = 7.021(1) Å, β = 121.17(3)° | researchgate.net |

| α'-Ga₂S₃ | Monoclinic | Cc | a = 11.141(1) Å, b = 6.4023(7) Å, c = 7.0362(8) Å, β = 121.247(8)° | aip.org |

| Monoclinic | Monoclinic | Cc | a = 11.1 Å, b = 9.6 Å, c = 6.4 Å, γ = 141.2° | d-nb.info |

| β-Ga₂S₃ | Hexagonal | P6₃mc (No. 186) | a = b = 3.682 Å, c = 6.031 Å | researchgate.net |

| γ-Ga₂S₃ | Cubic | F-43m (No. 216) | Not specified | researchgate.net |

| High-Temp | Hexagonal | Not specified | a = 3.74 ± 0.20 Å, c = 6.14 ± 2.69 Å | researchgate.net |

| High-Pressure | Rhombohedral | R-3m | Not specified | aip.org |

This table is interactive. Click on the headers to sort the data.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the analysis of this compound, XPS is used to identify the binding energies of the core levels of gallium (Ga) and sulfur (S). For Ga₂S₃ films, the characteristic Ga 2p₃/₂ and Ga 2p₁/₂ peaks are observed at approximately 1118.1 eV and 1144.9 eV, respectively. aip.org Doping with erbium can cause a shift in these peak positions, indicating a change in the chemical environment. aip.org

The Ga 3d core level is also frequently analyzed. researchgate.netxpsdatabase.net In GaS/GaAs heterostructures, the S 2p core level energy is a key parameter in determining the valence band discontinuity at the interface. aip.org XPS analysis of Ga-S thin films has shown that the Ga 2p₃/₂ photopeak can reveal the presence of different chemical states, such as Ga-S bonds and gallium oxide. sci-hub.se

The following table presents some reported binding energies for Ga and S in this compound.

| Element | Core Level | Binding Energy (eV) | Reference |

| Gallium | Ga 2p₃/₂ | ~1118.1 | aip.org |

| Gallium | Ga 2p₁/₂ | ~1144.9 | aip.org |

| Gallium | Ga 2p₃/₂ (Er-doped) | ~1117.8 | aip.org |

| Gallium | Ga 2p₁/₂ (Er-doped) | ~1144.6 | aip.org |

This table is interactive. Click on the headers to sort the data.

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local atomic structure around a specific element. It provides information on bond distances, coordination numbers, and the types of neighboring atoms.

EXAFS studies on gallium lanthanum sulfide (GLS) glasses, which contain Ga₂S₃, have provided detailed insights into their atomic arrangement. researchgate.net These studies, conducted at the gallium K-edge, sulfur K-edge, and lanthanum L₃-edge, have shown that gallium atoms are tetrahedrally coordinated by sulfur atoms (GaS₄ tetrahedra). ingentaconnect.com The Ga-S bond distances in the glassy state are found to be identical to those in crystalline Ga₂S₃.

In GLS glasses, the gallium-based network is composed of nearly regular tetrahedra of sulfur atoms connected at the corners. researchgate.net EXAFS results have also indicated the presence of "wrong bonds," such as Ga-Ga and S-S bonds, in thin films of GLS, suggesting a degree of chemical disorder not as prevalent in the bulk glass. researchgate.net

X-ray Fluorescence (XRF) and X-ray Reflectivity (XRR)

X-ray Fluorescence (XRF) is an analytical technique used for elemental analysis. rigaku.com It is particularly useful for determining the composition of materials without destroying the sample. In the context of materials like this compound, XRF can be used to confirm the stoichiometry and detect any impurities. americanelements.com For instance, in the analysis of polymetallic sulfide ores, which can contain various metal sulfides, Wavelength Dispersive X-ray Fluorescence (WDXRF) provides high spectral resolution for accurate elemental determination. rigaku.com

X-ray Reflectivity (XRR) is a technique used to characterize thin films, providing information about thickness, density, and surface/interface roughness. For GaSₓ thin films deposited by PE-ALD, XRR was used to verify the film thickness determined by spectroscopic ellipsometry. ugent.be This correlative approach ensures the accuracy of the measured film properties.

Microscopic and Imaging Characterization of this compound

Microscopic and imaging techniques are indispensable for understanding the morphological, structural, and elemental properties of this compound (Ga₂S₃) at the micro- and nanoscale. These methods provide direct visualization of the material's features, from its surface topography to its atomic lattice, which is crucial for establishing structure-property relationships.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional topographical images of a material's surface. purdue.edu It operates by scanning a sharp tip attached to a flexible cantilever across the sample surface; the deflections of the cantilever due to forces between the tip and the surface are measured to create a map of the surface topography. purdue.eduresearchgate.net AFM is a powerful tool for quantitatively measuring surface roughness and the thickness of thin films and 2D materials. wikipedia.orgnanosensors.com

In the study of gallium chalcogenides, AFM has been employed to characterize the surface of exfoliated layers and synthesized films. For instance, AFM analysis of GaS layers, a closely related compound, revealed that mechanically exfoliated flakes possess a root-mean-square (rms) roughness of 0.19 nm. kit.edu The technique is also used to determine the thickness of these layers with high precision. nanosensors.comkit.edu In studies of GaS films grown via chemical vapor deposition (CVD), AFM has been used to characterize the roughness and thickness of continuous films, flakes, and domains. kit.edu For example, the height profile of GaS domains can be precisely measured, and the rms roughness of the substrate and the grown material can be compared. kit.edu Characterization of thin films by AFM is crucial as surface roughness can influence both the optical and electrical properties of the material. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. researchgate.net The interaction of the electrons with the atoms in the sample generates various signals that contain information about the sample's surface topography and composition. researchgate.net SEM is widely used for the morphological characterization of Ga₂S₃ in various forms, including powders, ceramics, thin films, and nanostructures. kit.edupku.edu.cnacs.org

SEM studies on Ga₂S₃ have provided detailed insights into its microstructure. For example, micrographs of Ga₂S₃ powder and ceramic bulks have revealed their surface features and cross-sectional structures. pku.edu.cn When Ga₂S₃ is used as a precursor for growing two-dimensional (2D) materials like GaS, SEM is used to examine the morphology of the resulting flakes and films on the substrate. kit.eduaip.org These investigations show how growth parameters affect the shape and coverage of the grown material. kit.edu In studies involving the thermal annealing of β-Ga₂S₃ single crystals, SEM images have depicted the evolution of surface morphology, such as the formation of β-Ga₂O₃ islands and networks at elevated temperatures. acs.org SEM analysis of Ga₂S₃ nanowires grown by chemical vapor deposition has been used to characterize their morphology and density on the substrate. nih.gov

Transmission Electron Microscopy (TEM)

TEM has been instrumental in characterizing Ga₂S₃ nanostructures. In the synthesis of α-Ga₂S₃ nanocrystals, TEM micrographs showed well-defined, nearly hexagonal particles. frontiersin.org These studies used TEM to determine particle sizes, which were found to be around 12 nm and 35 nm depending on the synthesis conditions. frontiersin.org Similarly, when β-Ga₂S₃ nanoparticles were synthesized from precursor complexes, TEM analysis confirmed the formation of nanoparticles with an average size ranging from 10 to 12 nm. For Ga₂S₃ thin films, TEM has been used to show that the grain size increases with film thickness and to confirm the nanocrystalline structure of the deposited films through diffraction patterns. The technique is also vital for examining more complex nanostructures, such as single-crystalline γ-Ga₂S₃ nanotubes formed by converting GaAs nanowires.

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced TEM imaging mode that allows for the direct imaging of the atomic structure of materials. It is a powerful technique for studying crystalline materials, enabling the visualization of atomic columns, crystal lattices, and structural defects with resolutions around 0.5 ångströms (0.05 nm).

HRTEM has been crucial for confirming the crystalline nature and determining the structural details of Ga₂S₃ nanomaterials. In studies of α-Ga₂S₃ nanocrystals, HRTEM images displayed clear lattice fringes, confirming their high crystallinity. frontiersin.org The interlayer spacing was measured from these fringes to be approximately 0.53 nm, which corresponds to the (110) planes of the hexagonal wurtzite structure of α-Ga₂S₃. frontiersin.org For Ga₂S₃ crystals grown by chemical vapor transport, HRTEM images showed regular and clear atomic sites, indicating excellent crystallinity. From these images, the inter-planar spacing of the monoclinic phase was determined; for instance, the d-spacing for the (200) plane was estimated to be about 0.55 nm. HRTEM is also used to identify defects, such as twinning in Ga₂S₃ nanowires, providing critical information about their growth mechanisms. nih.gov When Ga₂S₃ is doped, as in Er-doped Ga₂S₃ (GSE), HRTEM images of the resulting nanosheets, combined with selected area electron diffraction (SAED) patterns, are used to verify the single-crystalline nature of the material.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It is typically integrated with an electron microscope (SEM or TEM). When the sample is bombarded by the electron beam, atoms emit characteristic X-rays whose energies correspond to a specific element. EDX allows for the qualitative and quantitative determination of the elemental composition of the analyzed volume.

EDX is routinely used to verify the stoichiometry of synthesized Ga₂S₃ materials. For example, in the synthesis of β-Ga₂S₃ nanoparticles, EDX analysis was used alongside other techniques to characterize the final product. When Ga₂S₃ crystals are thermally annealed to form β-Ga₂O₃/β-Ga₂S₃ composites, EDX is employed to investigate the chemical composition and track the change in the content of gallium, oxygen, and sulfur at different annealing temperatures. acs.org In the growth of GaS films using a Ga₂S₃ precursor, EDX spot spectra are taken to confirm the ratio of sulfur to gallium in the resulting flakes and domains. kit.edu The technique is also essential for confirming the incorporation of dopants, such as in the analysis of Er-doped Ga₂S₃ films, where EDX elemental mapping provides a visual distribution of Ga, S, and Er, confirming the presence and dispersion of the erbium dopant.

Kelvin Probe Force Microscopy (KPFM) for Work Function Profiling

Kelvin Probe Force Microscopy (KPFM), also known as surface potential microscopy, is a noncontact variant of AFM that maps the local work function or surface potential of a sample's surface. acs.org The work function, a fundamental electronic property, is the minimum energy required to remove an electron from a solid to a point immediately outside its surface. KPFM measures the contact potential difference (CPD) between a conducting AFM tip and the sample, which allows for the determination of the sample's work function at the nanoscale. acs.org This technique is crucial for characterizing the electronic properties of semiconductors and devices.

While direct experimental KPFM studies focused solely on this compound were not prominent in the surveyed literature, its application is well-established for related gallium chalcogenides and is relevant for understanding Ga₂S₃ interfaces. Theoretical studies have considered the work function (Wf) and used KPFM as a relevant characterization technique for analyzing Ga₂S₃/CuS heterojunction interfaces. Experimentally, KPFM has been used to investigate the work function of the closely related layered material, gallium monosulfide (GaS). In these studies, KPFM measurements are performed to profile the bands and Fermi level variations as a function of GaS layer thickness. For other compound semiconductors like Cu(In,Ga)Se₂, KPFM provides direct evidence for shifts in the Fermi energy depending on the gallium content. Given these applications, KPFM stands as a powerful potential tool for profiling the work function and surface potential of Ga₂S₃, which would be critical for designing electronic and optoelectronic devices based on Ga₂S₃ heterostructures.

Theoretical and Computational Investigations of Digallium Sulfide

First-Principles Electronic Structure Calculations (Ab Initio)

First-principles, or ab initio, calculations, which are based on quantum mechanics without reliance on empirical parameters, have been instrumental in elucidating the properties of digallium sulfide (B99878). These theoretical studies are often performed in conjunction with experimental measurements, such as X-ray diffraction and Raman scattering, to provide a comprehensive understanding of the material's behavior, particularly under high pressure. upv.esrsc.org

Ab initio simulations have been successfully used to analyze the structural, vibrational, and electronic properties of the α'-Ga₂S₃ phase under compression. upv.esrsc.org By evaluating the topological properties of the electron density and the electron localization function, researchers have shed light on the roles of Ga-S bonds and van der Waals interactions within the crystal structure. rsc.orgresearchgate.net These calculations have been essential in understanding the anisotropic compression of α'-Ga₂S₃, linking it to the presence of structural channels and the stereochemical activity of sulfur's lone electron pairs. rsc.orgresearchgate.net

Furthermore, first-principles calculations have been applied to confirm the evolution of the electronic band structure with strain. For instance, calculations confirmed that the lowest conductive band in Ga₂S₃ microspheres is dominated by S-3s and Ga-4p states, which shifts to a lower energy band when tensile strain is introduced. nih.gov Theoretical simulations have also been vital in analyzing the results of Raman scattering and X-ray diffraction measurements of Ga₂S₃ polymorphs, helping to identify and characterize high-pressure phases. acs.orgacs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful class of ab initio methods widely applied to study digallium sulfide. rsc.orgaimspress.com DFT calculations have been used to investigate the structural, electronic, and optical properties of both Ga₂S₃ and the related compound Ga₂O₃. aip.orgresearchgate.net One common approach involves using the full potential linear augmented plane wave (FP-LAPW) method to model these properties. aip.orgresearchgate.netaip.org

Specific applications of DFT include the calculation of dielectric functions, which can be explained by analyzing the interband transitions in the infrared, visible, and ultraviolet regions. aip.orgresearchgate.net The Vienna Ab-initio Simulation Package (VASP) is another tool frequently used for DFT calculations on Ga₂S₃, enabling detailed studies of its various crystalline phases and their stability. acs.org For example, DFT has been employed to investigate the structural stability and electronic properties of heterojunctions involving gallium sulfide compounds, such as the Ga₂SSe/Bi₂O₃ system, for potential photocatalytic applications. mdpi.com

The accuracy of DFT calculations allows for the detailed analysis of molecular-level interactions and electronic structures, providing theoretical guidance for material design. mdpi.com These computational methods can predict key parameters like molecular orbital energy levels and geometric configurations based on quantum mechanical principles. mdpi.com

Lattice Dynamics and Phonon Studies

Lattice dynamics studies are essential for characterizing materials by providing information about their structure and chemical bonding through their vibrational properties. researchgate.netmdpi.com These studies, which focus on phonons (quantized lattice vibrations), are often performed alongside experimental techniques like Raman scattering and infrared absorption. researchgate.net

Computational methods, particularly the direct force-constant approach within DFT, are used to calculate the phonon modes at the center (Γ-point) of the Brillouin zone. acs.orgacs.orgmdpi.comifj.edu.pl These calculations yield the frequencies, symmetries, and polarization vectors of the normal modes, including the transversal optical (TO) and longitudinal optical (LO) modes. acs.orgacs.org For the α'-Ga₂S₃ phase, theoretical studies have identified a specific phonon, the A'(6) mode, as the "breathing mode" associated with structural channels in the crystal, noting that it exhibits the highest anharmonic behavior. upv.esrsc.orgupv.es

Phonon dispersion curves, which show phonon frequency versus wave vector, can also be calculated to determine the dynamical stability of different Ga₂S₃ phases. acs.org For instance, the phonon dispersion curves for the high-pressure φ-Ga₂S₃ (R3m) phase were calculated to confirm its dynamical stability. acs.org This synergy between lattice-dynamics calculations and high-pressure experiments is crucial for accurately identifying phase transitions and characterizing new polymorphs. acs.orgacs.org

Computational Modeling of Band Structure and Optical Transitions